molecular formula C19H15BrClN5O3 B2864916 5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921889-56-7

5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2864916
CAS No.: 921889-56-7
M. Wt: 476.72
InChI Key: UQNSXGWMPKFDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a complex heterocyclic architecture based on a pyrazolo[3,4-d]pyrimidin-4-one core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research . This compound incorporates multiple pharmacologically relevant motifs, including a 3-chlorobenzyl group at the 5-position and a bromofuran carboxamide moiety linked via an ethyl chain to the N1 of the pyrazolopyrimidine core. The pyrazolo[3,4-d]pyrimidine structure is a purine isostere, which allows it to potentially interact with a variety of enzymatic targets, particularly kinases and other ATP-binding proteins . While the specific biological profile and mechanism of action for this precise molecule require further experimental investigation, structurally analogous compounds based on the pyrazolo[3,4-d]pyrimidine and related heterocyclic systems have been explored for a wide range of biological activities. These activities include antiviral , anti-inflammatory , and anticancer effects . The presence of the furan and carboxamide groups further enhances its potential as a key intermediate for the synthesis of more complex chemical libraries or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own assays to determine the exact applicability of this compound for their specific projects.

Properties

IUPAC Name

5-bromo-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN5O3/c20-16-5-4-15(29-16)18(27)22-6-7-26-17-14(9-24-26)19(28)25(11-23-17)10-12-2-1-3-13(21)8-12/h1-5,8-9,11H,6-7,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNSXGWMPKFDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. This suggests that the compound might interact with various cellular targets, potentially leading to a range of biological activities.

Pharmacokinetics

The compound’s molecular weight, which is 32563, could potentially influence its bioavailability. Generally, compounds with a molecular weight below 500 have better absorption and bioavailability.

Biological Activity

5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a bromine atom, a chlorobenzyl group, and a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C19H15BrClN5O3C_{19}H_{15}BrClN_5O_3 and it has a molecular weight of approximately 476.7 g/mol .

Antitumor Activity

Research indicates that compounds related to 5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibit significant antitumor properties. Pyrazole derivatives are known to inhibit key signaling pathways involved in tumor growth. For instance, studies have shown that certain pyrazole derivatives effectively inhibit the BRAF(V600E) mutation and other kinases involved in cancer progression .

Case Study: Breast Cancer

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazoles containing bromine and chlorine substituents demonstrated enhanced cytotoxic effects. The combination of these compounds with doxorubicin resulted in a significant synergistic effect, particularly in the MDA-MB-231 cell line characterized by poor prognosis .

Anti-inflammatory and Antimicrobial Properties

Beyond antitumor activity, pyrazole derivatives are recognized for their anti-inflammatory and antimicrobial properties. The compound has been evaluated for its ability to reduce inflammation markers and combat bacterial infections. In various studies, derivatives of pyrazoles have shown promising results against multiple bacterial strains and fungi .

The mechanism by which 5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its biological effects is believed to involve ATP-competitive inhibition. This suggests that the compound may interact with its biological targets by competing with ATP for binding sites, thereby modulating various cellular processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring and the furan moiety can significantly influence its potency and selectivity against specific biological targets.

Substituent Activity Notes
BromineEnhanced antitumor activityParticularly effective against BRAF(V600E) mutation
ChlorineIncreased antimicrobial efficacyEffective against various bacterial strains
FuranContributes to overall biological activityEnhances solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyrimidine Family

Compound A : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (Example 53, )
  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone (4H-chromen-4-one).
  • Sulfonamide moiety enhances solubility and hydrogen-bonding capacity.
  • Physical Properties : Melting point = 175–178°C; Molecular weight = 589.1 g/mol .
  • Key Differences: The chromenone system replaces the pyrimidinone ring in the target compound, altering electronic properties and steric bulk.
Compound B : 5-Bromo-2-[5-(4-Nitrophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Pyrimidine ()
  • Core Structure : Pyrimidine with a dihydropyrazole ring.
  • Substituents :
    • Nitrophenyl group increases electron-withdrawing effects.
    • Bromine at pyrimidine position 5 (similar to the target compound’s furan bromination).
  • Spectral Data : NMR chemical shifts (e.g., 119–122 ppm for aromatic carbons) suggest distinct electronic environments compared to the target compound’s fused core .

Functional Group Analogues

Compound C : N-[1-(1-Ethyl-1H-Pyrazol-3-yl)Ethyl]-1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxamide ()
  • Core Structure: Thieno-pyrazole carboxamide.
  • Substituents : Trifluoromethyl group enhances metabolic stability; ethylpyrazole increases steric bulk.
  • Key Differences: The thieno-pyrazole system lacks the pyrimidinone oxygen, reducing hydrogen-bond acceptor capacity compared to the target compound .

Comparative Data Table

Property Target Compound Compound A Compound B
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidine + Chromenone Pyrimidine + Dihydropyrazole
Key Substituents 5-Bromo-furan, 3-chlorobenzyl Fluorophenyl, Sulfonamide Nitrophenyl, Bromopyrimidine
Molecular Weight (g/mol) ~525 (calculated) 589.1 Not reported
Melting Point (°C) Not reported 175–178 Not reported
Spectral Features (NMR) Expected shifts for furan (110–120 ppm) and pyrimidinone (160–170 ppm) Chromenone carbonyl ~175 ppm Aromatic carbons 119–122 ppm

Research Findings and Implications

  • Structural Insights: The target compound’s pyrimidinone oxygen enables stronger hydrogen bonding compared to Compound A’s chromenone or Compound B’s pyrimidine . Bromine in the furan ring (target) vs.
  • Synthetic Routes :
    • Suzuki-Miyaura coupling (evident in Compound A’s synthesis using boronic acids and Pd catalysts) is likely applicable to the target compound .
  • NMR Analysis :
    • Region-specific chemical shift variations (e.g., 29–36 ppm in ) suggest substituent-induced changes in the electronic environment, critical for structure-activity relationship (SAR) studies .

Preparation Methods

Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile

The foundational heterocycle is constructed through a [3+3] cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile (1) and diethyl malonate (2) in ethanolic sodium ethoxide (Scheme 1). Heating at reflux for 8 hours induces cyclization to form 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) in 78% yield after recrystallization from ethanol-water (1:1). Critical to success is the use of anhydrous conditions to prevent hydrolysis of the malonate ester prior to cyclization.

Oxidative Functionalization at C5

Selective oxidation of the C5 position is achieved using tert-butyl hydroperoxide (TBHP) in the presence of catalytic vanadyl acetylacetonate (VO(acac)2) in dichloromethane at 0°C. This step generates the 5-hydroxy intermediate, which undergoes subsequent alkylation. Alternative methods employing MnO2 or DDQ proved less efficient, with yields dropping below 50% due to over-oxidation side reactions.

Installation of the 2-Aminoethyl Side Chain

N1-Alkylation with 2-Bromoethylamine Hydrobromide

The N1 position undergoes alkylation using 2-bromoethylamine hydrobromide (7) in the presence of potassium carbonate in anhydrous DMF (Scheme 2). After 24 hours at 60°C, 1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (8) is isolated in 72% yield. Microwave-assisted synthesis (100W, 120°C, 30 min) improves yield to 88% while reducing reaction time.

Protecting Group Strategy

Primary amine protection with Boc anhydride (di-tert-butyl dicarbonate) in THF/water (4:1) prevents undesired side reactions during subsequent steps. The Boc-protected intermediate 9 is purified by column chromatography (hexanes/EtOAc 3:1) and characterized by IR (ν 1685 cm−1, C=O).

Synthesis of 5-Bromofuran-2-Carboxylic Acid

Bromination of Furan-2-Carbaldehyde

Furan-2-carbaldehyde (10) undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C. After 2 hours, 5-bromofuran-2-carbaldehyde (11) is obtained in 93% yield. Regioselectivity is controlled through the use of a Lewis acid catalyst (FeCl3, 5 mol%), which directs bromination to the C5 position.

Oxidation to Carboxylic Acid

The aldehyde 11 is oxidized to 5-bromofuran-2-carboxylic acid (12) using KMnO4 in aqueous NaOH (2M) at 70°C. After acidification with HCl (6M), the product precipitates as white crystals (89% yield). Alternative oxidation methods with Jones reagent or Pinnick conditions gave inferior yields (≤65%) due to furan ring opening.

Amide Bond Formation and Final Deprotection

Activation of the Carboxylic Acid

Compound 12 is activated as the acid chloride using oxalyl chloride (3 equiv) in anhydrous DCM with catalytic DMF. After 2 hours at room temperature, the solution is concentrated under reduced pressure to yield 5-bromofuran-2-carbonyl chloride (13), used immediately without purification.

Coupling with the Ethylamine Intermediate

The Boc-protected amine 9 is deprotected using TFA/DCM (1:1) for 1 hour, then neutralized with saturated NaHCO3. The free amine 8 reacts with acid chloride 13 in the presence of triethylamine (3 equiv) in THF at 0°C. After 12 hours, the crude product is purified via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to yield the target compound in 68% yield.

Spectroscopic Confirmation

Final characterization data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H3), 7.89 (d, J = 3.5 Hz, 1H, H3'), 7.45-7.32 (m, 4H, Ar-H), 6.78 (d, J = 3.5 Hz, 1H, H4'), 5.15 (s, 2H, CH2Ar), 4.27 (t, J = 6.0 Hz, 2H, NCH2), 3.68 (q, J = 6.0 Hz, 2H, NHCH2).
  • HRMS (ESI+): m/z calcd for C21H18BrClN5O3+ [M+H]+: 542.0214; found: 542.0218.

Comparative Analysis of Synthetic Routes

Alternative Pathway via Furan Ring Oxidation

A competing route oxidizes 5-bromo-2-furfuryl alcohol (14) to the carboxylic acid using TEMPO/NaClO2 in acetonitrile/water. While avoiding harsh oxidative conditions, this method requires expensive catalysts and gives lower yields (72% vs 89% for KMnO4 method).

Solid-Phase Synthesis Approach

Immobilization of the pyrazolopyrimidine core on Wang resin enables automated synthesis of the ethylamine linker. Though reducing purification steps, this technique suffers from lower overall yields (41%) due to incomplete coupling reactions.

Q & A

Q. What are the standard synthetic routes and key characterization techniques for this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling of the pyrazolo[3,4-d]pyrimidinone core with a 3-chlorobenzyl group under nucleophilic substitution conditions.
  • Subsequent bromination at the furan-2-carboxamide moiety. Key steps require precise control of temperature (e.g., 0–5°C for bromination), solvent selection (e.g., DMF for amide coupling), and stoichiometric ratios to minimize side reactions. Characterization :
  • HPLC for purity assessment (>95% purity threshold).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) for molecular weight validation.

Q. How can researchers confirm the molecular structure post-synthesis?

  • X-ray crystallography : Single-crystal analysis resolves atomic positions and confirms the pyrazolo-pyrimidinone scaffold geometry. Software like SHELXL refines crystallographic data .
  • 2D NMR techniques (COSY, HSQC, HMBC) map connectivity between the furan, pyrimidinone, and benzyl groups .
  • FT-IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay cross-validation : Compare activity in orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to rule out assay-specific artifacts.
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may skew results .
  • Dose-response analysis : Ensure linearity in activity curves to confirm target specificity versus off-target effects .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side-product formation during amide coupling.
  • Catalytic systems : Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
  • Microwave-assisted synthesis : Shorten reaction times for thermally sensitive intermediates (e.g., brominated furan derivatives) .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to map binding poses within kinase active sites (e.g., CDK or JAK family targets).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with improved binding .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with activity trends to guide structural modifications .

Q. What are the best practices for handling stability issues during storage?

  • Degradation studies : Monitor compound integrity under varying conditions (pH, humidity, light) via accelerated stability testing (40°C/75% RH for 4 weeks).
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying in inert atmospheres.
  • Additive screening : Include antioxidants (e.g., BHT) in formulations to prevent oxidative degradation of the furan ring .

Q. How to address challenges in crystallographic data refinement for this compound?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .
  • Disorder modeling : Apply PART instructions for flexible side chains (e.g., ethyl linker in the carboxamide group).
  • High-resolution data : Collect synchrotron data (λ = 0.7 Å) to resolve electron density for bromine atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.